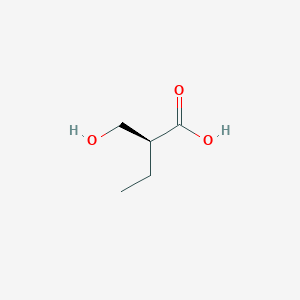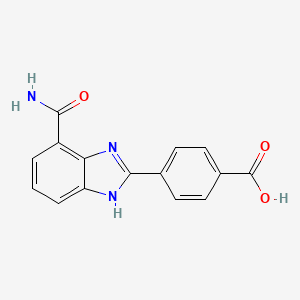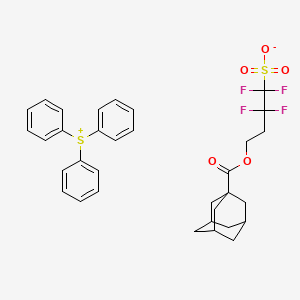
4-(Adamantane-1-carbonyloxy)-1,1,2,2-tetrafluorobutane-1-sulfonate;triphenylsulfanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM is a complex organic compound that features a unique combination of adamantane, tetrafluorobutane, and triphenylsulfonium groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through radical or carbocation intermediates, which are known for their stability and reactivity
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications.
科学的研究の応用
4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM has several scientific research applications:
Biology: Its unique structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
作用機序
The mechanism by which 4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM exerts its effects involves interactions with specific molecular targets and pathways. The adamantane moiety provides structural rigidity, while the tetrafluorobutane and triphenylsulfonium groups contribute to the compound’s reactivity and ability to participate in various chemical reactions. These interactions can modulate biological pathways, making the compound useful for research in medicinal chemistry and drug development .
類似化合物との比較
Similar Compounds
Adamantane derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantane core but differ in their functional groups and reactivity.
Tetrafluorobutane derivatives: Compounds like 1,1,2,2-tetrafluorobutane-1-ol have similar fluorinated butane structures but lack the adamantane and triphenylsulfonium components.
Triphenylsulfonium derivatives: Compounds such as triphenylsulfonium chloride share the triphenylsulfonium group but differ in their overall structure and applications.
Uniqueness
4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM is unique due to its combination of structural elements, which confer distinct chemical and physical properties. This uniqueness makes it valuable for a wide range of applications, from materials science to medicinal chemistry .
特性
分子式 |
C33H34F4O5S2 |
|---|---|
分子量 |
650.7 g/mol |
IUPAC名 |
4-(adamantane-1-carbonyloxy)-1,1,2,2-tetrafluorobutane-1-sulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C15H20F4O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;16-14(17,15(18,19)25(21,22)23)1-2-24-12(20)13-6-9-3-10(7-13)5-11(4-9)8-13/h1-15H;9-11H,1-8H2,(H,21,22,23)/q+1;/p-1 |
InChIキー |
QQHMWZLUYBQCIJ-UHFFFAOYSA-M |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OCCC(C(F)(F)S(=O)(=O)[O-])(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Bromobenzo[b]thiophen-2-yl)methanol](/img/structure/B14025973.png)
![2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide](/img/structure/B14025985.png)

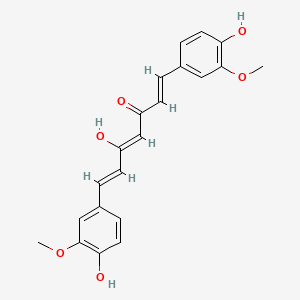
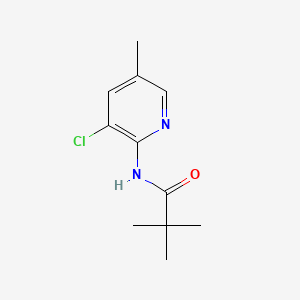
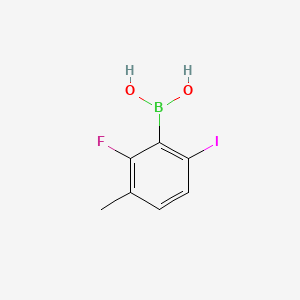
![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)
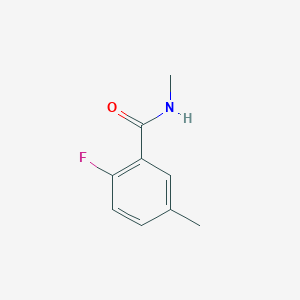
![Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B14026039.png)
